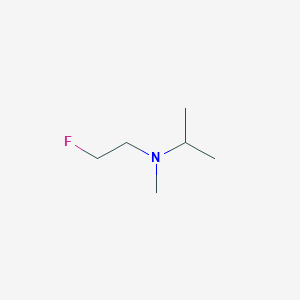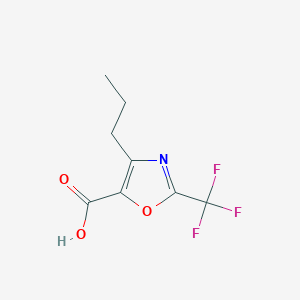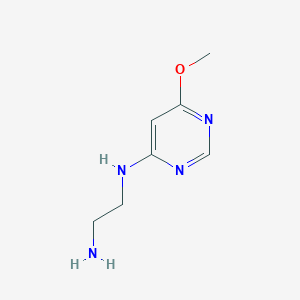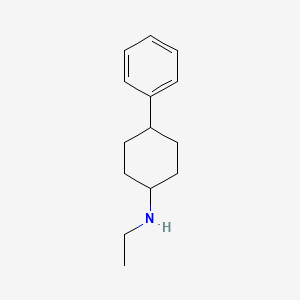
3-Tert-butylpyrrolidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is a sulfonyl chloride derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Tert-butylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-tert-butylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-Tert-butylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butylpyrrolidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
3-Tert-butylpyrrolidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrrolidine derivatives:
Pyrrolidine-1-sulfonyl chloride: Lacks the tert-butyl group, which may affect its reactivity and steric properties.
3-Tert-butylpyrrolidine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
Other sulfonyl chlorides: Such as methanesulfonyl chloride and benzenesulfonyl chloride, which differ in their alkyl or aryl substituents, affecting their reactivity and applications.
The unique combination of the tert-butyl group and the sulfonyl chloride group in this compound provides distinct steric and electronic properties, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C8H16ClNO2S |
|---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
3-tert-butylpyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-8(2,3)7-4-5-10(6-7)13(9,11)12/h7H,4-6H2,1-3H3 |
InChI Key |
DWTSENVJWWRBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)


![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)


![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
